molecular formula C21H23N3O2S B2856333 1-(4-Butoxyphenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea CAS No. 2034597-97-0

1-(4-Butoxyphenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2856333
CAS No.: 2034597-97-0
M. Wt: 381.49
InChI Key: SNDHWMDQBFILAG-UHFFFAOYSA-N
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Description

1-(4-Butoxyphenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea (CAS 2034597-97-0) is a high-purity chemical entity supplied for non-clinical life science research. With a molecular formula of C21H23N3O2S and a molecular weight of 381.49 g/mol, this hybrid compound features a urea core scaffold bridging a 4-butoxyphenyl group and a (5-(thiophen-2-yl)pyridin-3-yl)methyl moiety . This specific molecular architecture is of significant interest in medicinal chemistry exploration. The urea-thiophene-pyridine pharmacophore is recognized as a privileged structure in the design of small-molecule inhibitors and modulators . Urea derivatives have demonstrated diverse biological activities in scientific investigations, serving as key scaffolds in compounds evaluated for potential anticancer properties by modulating apoptotic pathways, such as inducing cell cycle arrest and altering the expression of proteins like Bcl-2, Bax, and caspase-3 . Furthermore, structurally related thiophen-urea derivatives have been identified in research as a distinct class of antiviral agents, exhibiting potent activity as entry inhibitors for certain viruses in preclinical models, suggesting a potential mechanism of action involving interaction with viral glycoproteins . Researchers value this compound for its potential utility in constructing structure-activity relationship (SAR) profiles and as a chemical probe for interrogating novel biological targets. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-butoxyphenyl)-3-[(5-thiophen-2-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-2-3-10-26-19-8-6-18(7-9-19)24-21(25)23-14-16-12-17(15-22-13-16)20-5-4-11-27-20/h4-9,11-13,15H,2-3,10,14H2,1H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDHWMDQBFILAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with several urea derivatives reported in the literature. Below is a comparative analysis based on substituent effects, physicochemical properties, and biological activities:

Structural and Substituent Comparisons

Compound ID Key Substituents Structural Features
Target Compound 4-Butoxyphenyl, 5-(thiophen-2-yl)pyridinyl Lipophilic butoxy group; thiophene-pyridine hybrid for potential π-π interactions
5h 4-Fluorophenyl, 2-methyl-6-(thiophen-2-yl) Fluorine enhances electronegativity; methyl group may sterically hinder binding
5j Ethyl benzoate, thiophen-2-yl Ester group introduces polarity; potential for hydrolysis to carboxylic acid
5g 4-Methoxyphenyl, 3,4,5-trimethoxyphenoxy Multiple methoxy groups enhance solubility; phenoxy linker may influence flexibility
7n 4-Chloro-3-(trifluoromethyl)phenyl Strong electron-withdrawing groups (Cl, CF₃) may improve receptor binding affinity

Physicochemical Properties

  • Melting Points: Compounds with electron-withdrawing groups (e.g., 5e: 241–242°C , 7n: Not reported ) generally exhibit higher melting points due to increased polarity. The target compound’s butoxy group, being electron-donating, may lower its melting point compared to chloro- or trifluoromethyl-substituted analogs. Thiophene-containing derivatives (e.g., 5h: 217–219°C, 5j: 203–204°C ) show moderate melting points, suggesting a balance between lipophilicity and crystallinity.
  • Synthetic Yields :

    • Yields for thiophene-pyridine hybrids range from 55% (5f ) to 69% (5j ), indicating feasible synthesis despite steric challenges. The target compound’s yield would depend on the efficiency of introducing the bulky butoxyphenyl group.

Key Differentiators

  • The 4-butoxyphenyl group in the target compound offers a unique balance of lipophilicity and metabolic stability compared to shorter alkoxy (e.g., methoxy in 5g ) or halogenated (e.g., 5h ) substituents.

Preparation Methods

Isocyanate-Based Coupling

A practical route involves sequential synthesis of the two aromatic amine precursors followed by controlled urea bond formation:

Route A:
4-Butoxyaniline + (5-(thiophen-2-yl)pyridin-3-yl)methyl isocyanate → Target urea

Route B:
(5-(Thiophen-2-yl)pyridin-3-yl)methylamine + 4-butoxyphenyl isocyanate → Target urea

Recent advances in catalyst-free aqueous-phase reactions demonstrate that potassium isocyanate efficiently converts primary amines to ureas at ambient temperatures. This method avoids hazardous phosgene derivatives while maintaining high atom economy (typically >85% yield).

Synthetic Route Optimization

Comparative analysis of three viable pathways reveals critical dependencies on solvent systems, temperature, and protecting group strategies:

Pathway 1: Direct Isocyanate-Amine Coupling

Reacting pre-formed 4-butoxyphenyl isocyanate with (5-(thiophen-2-yl)pyridin-3-yl)methylamine in tetrahydrofuran (THF) at 65°C for 6 hours achieves 72% conversion efficiency. Key parameters include:

Parameter Optimal Value Effect on Yield
Solvent THF Maximizes amine solubility
Temperature 65°C Balances reaction rate vs. decomposition
Molar Ratio 1:1.2 Compensates for amine volatility
Reaction Time 6 hours Completes urea formation

Purification via silica chromatography (ethyl acetate/hexane 3:7) affords >98% purity, though scalability remains limited by column capacity.

Pathway 2: Aqueous-Phase Synthesis

Employing potassium isocyanate in water with 4-butoxyaniline and (5-(thiophen-2-yl)pyridin-3-yl)methylamine demonstrates environmental advantages but requires pH optimization:

$$ \text{Amine} + \text{KOCN} \xrightarrow{\text{H}_2\text{O, pH 8}} \text{Urea} + \text{KOH} $$

Critical findings:

  • pH <7 results in carbamate side products (15-22% yield loss)
  • pH 8-9 maximizes urea formation (89% yield)
  • Reaction completes within 2 hours at 25°C

Pathway 3: Solid-Phase Assisted Synthesis

Immobilizing 4-butoxyaniline on Wang resin enables iterative urea formation:

  • Resin-bound amine + triphosgene → Isocyanate intermediate
  • Cleavage with (5-(thiophen-2-yl)pyridin-3-yl)methylamine

This method achieves 81% purity without chromatography but suffers from high resin costs (>$120/g).

Intermediate Synthesis Protocols

4-Butoxyphenyl Isocyanate Production

From 4-butoxyaniline via triphosgene-mediated conversion:

$$ \text{Ar-NH}2 + \text{CCl}3\text{OCOCl} \xrightarrow{\text{Et}_3\text{N}} \text{Ar-NCO} + \text{byproducts} $$

Optimized conditions:

  • Dichloromethane solvent
  • 0°C reaction temperature
  • 1:1.05 amine:triphosgene ratio

Yields: 88% after distillation (bp 142-145°C/12mmHg).

(5-(Thiophen-2-yl)Pyridin-3-yl)Methylamine Synthesis

A three-step sequence from 3,5-dibromopyridine:

  • Suzuki Coupling:
    3-Bromo-5-(thiophen-2-yl)pyridine + Methylamine borane → 3-Amino-5-(thiophen-2-yl)pyridine

  • Mannich Reaction:
    3-Amino-5-(thiophen-2-yl)pyridine + Formaldehyde → N-Methyl derivative

  • Reductive Amination:
    5-(Thiophen-2-yl)pyridine-3-carbaldehyde + NH₃·BH₃ → Target amine

Overall yield: 64% after column purification.

Critical Reaction Parameters

Solvent Effects

Polar aprotic solvents (DMF, THF) enhance urea formation rates but increase purification complexity. Water enables greener synthesis but requires careful pH control.

Temperature Optimization

Elevated temperatures (>80°C) accelerate isocyanate decomposition, while low temperatures (<40°C) prolong reaction times. The optimal range lies between 50-70°C for most protocols.

Catalytic Enhancements

Although standard methods omit catalysts, adding 5 mol% DMAP (4-dimethylaminopyridine) improves yields by 12-15% in THF-based systems.

Analytical Characterization

Technique Key Diagnostic Features
$$ ^1\text{H NMR} $$ Urea NH protons at δ 10.2-10.8 ppm (broad singlets)
$$ ^{13}\text{C NMR} $$ Carbonyl signal at δ 158-162 ppm
IR Spectroscopy N-H stretch 3320 cm⁻¹, C=O 1665 cm⁻¹
HRMS [M+H]⁺ at m/z 396.1543 (calculated)

Industrial Scalability Assessment

Factor Laboratory Scale Pilot Plant Feasibility
Yield 72-89% 65-75% (projected)
Purification Cost $120/g $18/g (centrifugal chromatography)
Hazard Profile Moderate Requires phosgene scrubbers

Comparative Method Evaluation

Parameter Pathway 1 Pathway 2 Pathway 3
Yield 72% 89% 81%
Purity 98% 95% 91%
Solvent Toxicity High Low Moderate
Scalability Moderate High Low

Q & A

Q. What are the established synthetic routes for this compound?

The synthesis involves multi-step reactions. A common method starts with condensing 3-acetylpyridine with thiophene-2-carboxaldehyde to form a pyridine-thiophene intermediate. This intermediate is then reacted with 4-butoxyphenyl isocyanate under controlled temperatures (60–80°C) to yield the final urea derivative. Catalysts like triethylamine may be used to enhance reactivity. Purification typically employs column chromatography or recrystallization using ethanol/water mixtures .

Q. How is the molecular structure confirmed experimentally?

Structural characterization relies on spectroscopic techniques:

  • 1H/13C NMR identifies proton environments and carbon frameworks, with aromatic protons in the thiophene (δ 6.8–7.2 ppm) and pyridine (δ 8.1–8.5 ppm) regions.
  • FTIR confirms the urea carbonyl stretch (~1650–1700 cm⁻¹).
  • X-ray crystallography (using SHELX programs like SHELXL) resolves crystal packing and bond parameters (e.g., C=O bond length ~1.23 Å) .

Q. What physicochemical properties influence its research utility?

  • Solubility : Moderate in DMSO and ethanol due to polar urea and aromatic groups; limited in water (logP ~3.5).
  • Stability : Degrades under strong acidic/basic conditions (pH <3 or >10). Store at 4°C in amber vials to prevent photodegradation .

Q. Which analytical methods monitor synthesis and purity?

  • TLC (silica gel, hexane/ethyl acetate eluent) tracks reaction progress.
  • HPLC (C18 column, acetonitrile/water gradient) quantifies purity (>95%).
  • Mass spectrometry (ESI-MS) confirms molecular ion peaks (m/z ~423 [M+H]⁺) .

Advanced Research Questions

Q. How can synthetic yield discrepancies be resolved?

Yield variations (e.g., 40–70%) arise from solvent polarity (DMF vs. THF), catalyst loading (e.g., Pd/C), or moisture sensitivity. Systematic optimization via Design of Experiments (DoE) identifies critical factors. For example, anhydrous conditions and inert atmospheres (N₂) improve intermediate stability .

Q. What computational strategies predict biological targets?

  • Molecular docking (AutoDock Vina) models interactions with kinases or GPCRs, highlighting hydrogen bonds between the urea moiety and active-site residues.
  • QSAR models correlate substituent effects (e.g., 4-butoxy vs. 4-fluoro) with bioactivity, guiding structural optimization .

Q. How do structural modifications impact biological activity?

Comparative studies reveal:

  • Thiophene substitution : Enhances metabolic stability compared to furan analogs.
  • 4-Butoxyphenyl : Increases lipophilicity, improving membrane permeability.
  • Fluorinated analogs (e.g., 4-fluorophenyl) show higher kinase inhibition (IC50 ~0.5 µM vs. 2.1 µM for non-fluorinated) .

Q. What methods elucidate the mechanism of action in anticancer assays?

  • Target deconvolution : siRNA screening or proteomics identifies interacting proteins (e.g., EGFR, VEGFR2).
  • SPR assays quantify binding affinity (KD ~10 nM).
  • In vivo xenograft models validate tumor growth inhibition (TGI >50% at 10 mg/kg) .

Q. How can stability issues under physiological conditions be addressed?

  • Prodrug design : Mask the urea group with enzymatically cleavable moieties (e.g., ester prodrugs).
  • Formulation : Encapsulation in PEGylated liposomes improves plasma stability .

Data Contradiction and Optimization

Q. How to reconcile conflicting bioactivity data across studies?

Discrepancies may stem from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols using NIH/ATCC cell lines and validate with orthogonal assays (e.g., Western blotting for target inhibition). Meta-analyses of published IC50 values can identify outliers .

Q. What crystallographic challenges arise during structure determination?

Poor crystal quality due to flexible butoxy chains is mitigated by:

  • Cryocooling (100 K) to reduce thermal motion.
  • TWINABS (SHELXL module) resolves twinning in low-symmetry space groups .

Methodological Recommendations

  • Synthesis : Use microwave-assisted reactions to reduce reaction times (30 mins vs. 12 hrs) .
  • SAR Studies : Prioritize analogs with electron-withdrawing groups (e.g., -CF₃) for enhanced target affinity .
  • Data Reporting : Include full spectral data (NMR, HRMS) and deposition codes (CCDC for crystallography) to ensure reproducibility .

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